

Introduction: Contextualizing a Key Pharmaceutical Intermediate

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Compound of Interest

Compound Name: *4-Amino-1-methyl-1h-imidazole-5-carboxamide*

CAS No.: 5413-89-8

Cat. No.: B127792

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4-Amino-1-methyl-1H-imidazole-5-carboxamide is a heterocyclic imidazole derivative with significant relevance in medicinal chemistry and pharmaceutical development.^{[1][2][3]} Its primary recognition stems from its role as a crucial intermediate in the synthesis of the alkylating agent temozolomide, a chemotherapy drug used in the treatment of brain tumors like glioblastoma.^{[1][4][5]} Beyond its synthetic utility, the structural similarity of this compound to endogenous molecules involved in critical metabolic pathways suggests a potential for direct biological activity.

This guide provides a comprehensive framework for designing and executing in vivo studies to explore the pharmacokinetics, safety, and efficacy of **4-Amino-1-methyl-1H-imidazole-5-carboxamide**. The protocols and insights are tailored for researchers in drug discovery and development, offering a scientifically rigorous approach to preclinical evaluation.

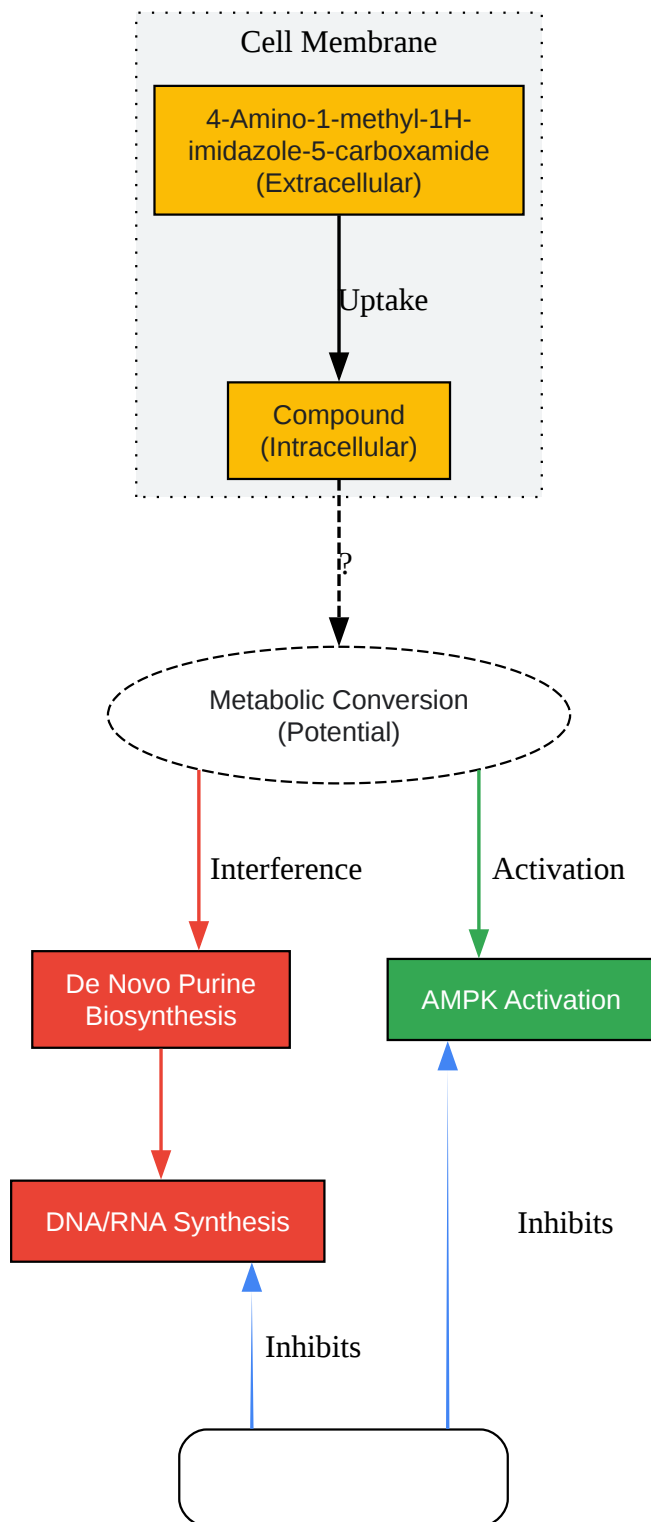
Hypothesized Mechanism of Action

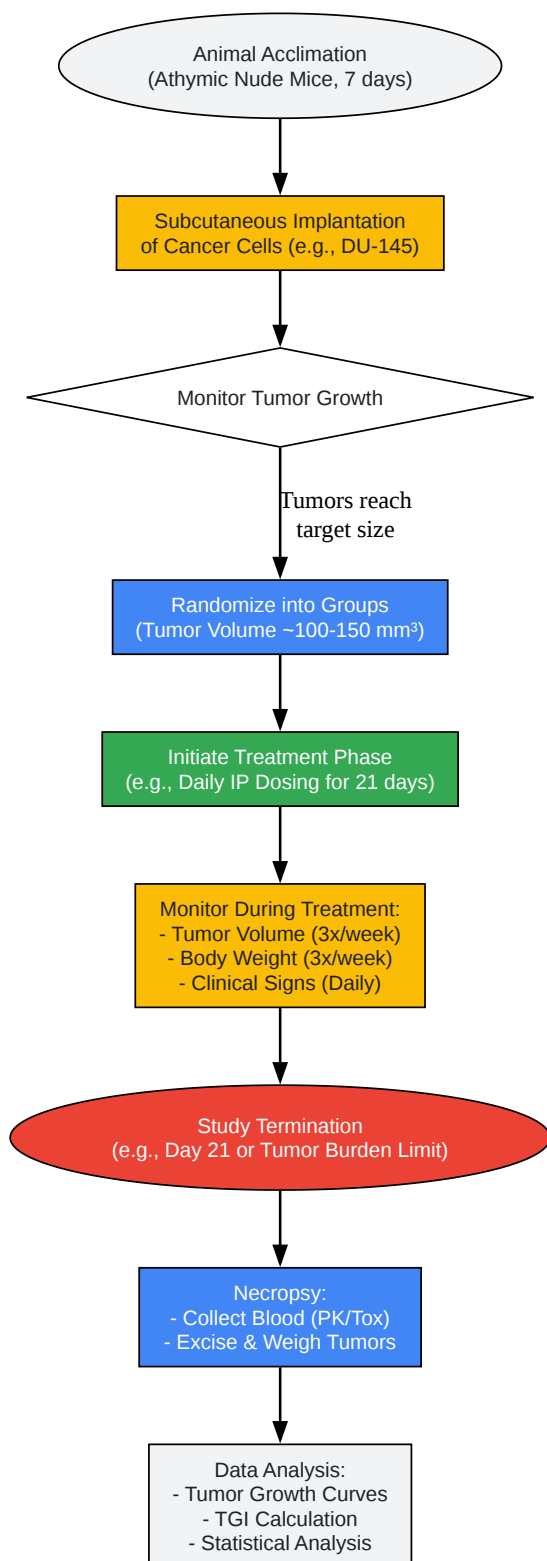
The biological potential of **4-Amino-1-methyl-1H-imidazole-5-carboxamide** can be inferred from its structure and its relationship to other well-studied imidazole carboxamides. It is a

known precursor in purine biosynthesis, a pathway fundamental to DNA and RNA synthesis.[1] Rapidly proliferating cells, such as those in tumors, have a high demand for purines, making this pathway a key therapeutic target.

Furthermore, the related compound 5-aminoimidazole-4-carboxamide riboside (AICAR) is a well-known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6] AMPK activation can inhibit cell growth and proliferation, suggesting a potential anti-cancer mechanism.[6] It is plausible that **4-Amino-1-methyl-1H-imidazole-5-carboxamide**, upon cellular uptake and potential metabolic conversion, could engage similar pathways.

Below is a diagram illustrating the hypothesized signaling pathways this compound may influence.





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Caption: Experimental workflow for a preclinical xenograft efficacy study.

Methodology:

- Cell Culture: Culture human cancer cells (e.g., DU-145) under standard conditions.
- Tumor Implantation: Subcutaneously inject 1-5 million cells in a mixture of media and Matrigel into the flank of each athymic nude mouse.
- Tumor Growth: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
 - Group 1: Vehicle Control (e.g., 0.9% Saline, IP, daily)
 - Group 2: Test Compound (e.g., 50 mg/kg, IP, daily)
 - Group 3 (Optional): Positive Control (e.g., relevant standard-of-care drug)
- Treatment: Administer the designated treatment for a set period (e.g., 21 days).
- Monitoring: Measure tumor volume and body weight three times per week. Conduct daily health checks.
- Termination: At the end of the treatment period, euthanize the mice.
- Endpoint Collection: Collect terminal blood samples. Excise tumors and record their final weight. Tissues can be flash-frozen or fixed for further biomarker analysis.
- Data Analysis: Plot mean tumor volume over time for each group. Calculate the percent Tumor Growth Inhibition (%TGI) and perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

Analytical Methods

Accurate analytical methods are crucial for interpreting study results.

- LC-MS/MS for Bioanalysis: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying small molecules in biological matrices like plasma. [7] A method must be developed and validated for **4-Amino-1-methyl-1H-imidazole-5-carboxamide** to ensure accuracy, precision, and sensitivity. The analysis of polar, water-soluble compounds like this

can be challenging, often requiring specialized sample preparation like solid-phase extraction. [7][8]* Biomarker Analysis: To probe the mechanism of action, tumor tissues collected at the end of the efficacy study can be analyzed for changes in key proteins.

- Western Blot: To measure changes in the phosphorylation status of AMPK and its downstream targets.
- Immunohistochemistry (IHC): To assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) within the tumor tissue.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: Example Pharmacokinetic Parameters

Parameter	IV Administration (5 mg/kg)	PO Administration (20 mg/kg)
C _{max} (ng/mL)	2500	1200
T _{max} (hr)	0.08	1.0
AUC _{0-t} (ng*hr/mL)	3500	4800
t _{1/2} (hr)	2.5	3.1
Oral Bioavailability (%)	-	34.3%

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Example Xenograft Efficacy Data (Day 21)

Treatment Group	Mean Tumor Volume (mm ³) ± SEM	Mean Tumor Weight (g) ± SEM	% TGI	Body Weight Change (%)
Vehicle Control	1250 ± 150	1.3 ± 0.2	-	+5%
Compound (50 mg/kg)	500 ± 95*	0.5 ± 0.1*	60%	-2%

*Note: Data are hypothetical. $p < 0.05$ compared to Vehicle Control.

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